RHODOTORULIC ACID

概要

説明

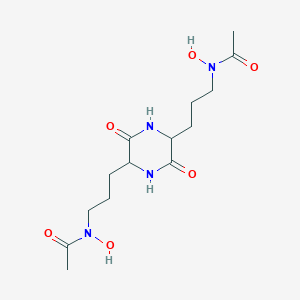

Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-]: is a complex organic compound with the molecular formula C14H24N4O6. . This compound is characterized by its unique structure, which includes a piperazine ring and hydroxamic acid groups. It has various applications in scientific research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves multiple steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products .

化学反応の分析

Iron Chelation and Complex Formation

RA forms stable octahedral complexes with Fe³⁺ via two hydroxamate and two lactam groups, adopting a tetradentate coordination mode . The primary reaction involves:

This dimeric complex, with a Δ-cis configuration, facilitates iron transport in microorganisms .

Key Properties of Fe₂(RA)₃ Complexes

| Property | Value/Description | Source |

|---|---|---|

| Stability constant (log K) | ~28–30 (pH 7.4) | |

| Coordination geometry | Octahedral (Fe³⁺ centers) | |

| Biological function | Iron uptake in yeasts and bacteria |

Acid-Base Reactivity

RA exhibits pH-dependent behavior:

-

At neutral pH : Predominantly exists as a deprotonated form, enabling Fe³⁺ binding .

-

Under acidic conditions : Protonation of hydroxamate groups destabilizes Fe³⁺ complexes, releasing iron .

Redox Reactions

While RA itself is not redox-active, its Fe³⁺ complexes participate in electron transfer processes. For example:

This reaction is critical in microbial iron metabolism and antioxidant defense .

Derivatization and Functional Modifications

RA derivatives are synthesized to enhance stability or biological activity:

Comparative Stability Constants

RA’s Fe³⁺ affinity is comparable to other siderophores:

| Siderophore | log K (Fe³⁺) | Organism |

|---|---|---|

| This compound | 28–30 | Rhodotorula spp. |

| Ferrichrome | 29–32 | Aspergillus spp. |

| Desferrioxamine B | 30.6 | Streptomyces spp. |

科学的研究の応用

Agricultural Applications

Iron Chelation and Plant Health

- Rhodotorulic acid's primary agricultural application lies in its ability to chelate iron, making it bioavailable to plants. This is particularly beneficial in calcareous soils where iron is often present in insoluble forms. RA effectively solubilizes ferric ions (Fe³⁺), aiding in the treatment of iron chlorosis—a condition that impairs plant growth due to iron deficiency .

- The use of RA as a foliar spray or soil amendment has been shown to improve chlorophyll production and enhance photosynthesis, leading to healthier plants and increased crop yields .

Table 1: Efficacy of this compound in Treating Iron Chlorosis

| Study Reference | Application Method | Crop Type | Results |

|---|---|---|---|

| Foliar spray | Various | Improved chlorophyll content and growth rates | |

| Soil application | Wheat | Enhanced iron uptake and biomass production |

Medical Applications

Antifungal Properties

- This compound exhibits antifungal activity against various pathogens, including Histoplasma capsulatum, a fungus responsible for histoplasmosis. Its role as a siderophore allows it to inhibit fungal growth by sequestering iron, which is essential for fungal metabolism .

- Case studies have demonstrated that RA derivatives can be developed into novel antifungal therapies, potentially addressing issues related to drug resistance in fungal infections .

Table 2: Antifungal Activity of this compound

| Pathogen | Mechanism | Reference |

|---|---|---|

| Histoplasma capsulatum | Iron sequestration | |

| Candida albicans | Disruption of iron homeostasis |

Bioremediation Applications

Heavy Metal Binding

- Recent research indicates that this compound can bind heavy metals such as uranium, making it a potential candidate for bioremediation strategies aimed at detoxifying contaminated environments. By forming stable complexes with metal ions, RA can facilitate the removal of these toxic elements from soil and water systems .

- The application of RA in bioremediation not only aids in metal recovery but also enhances microbial growth in contaminated sites, promoting ecological restoration.

Table 3: Bioremediation Potential of this compound

| Metal Ion | Binding Affinity | Application Context |

|---|---|---|

| Uranium | High | Contaminated soil/water |

| Cadmium | Moderate | Industrial wastewater treatment |

Research Insights and Future Directions

The ongoing research into this compound focuses on its derivatives and their potential applications. Studies suggest that modifications to the RA structure could enhance its efficacy as an antioxidant or as a therapeutic agent against various diseases . Furthermore, understanding the biochemical pathways influenced by RA can lead to innovative approaches in both agriculture and medicine.

作用機序

The mechanism of action of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves its interaction with metal ions and enzymes. The hydroxamic acid groups can chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects .

類似化合物との比較

Similar Compounds

Acetohydroxamic Acid: Similar in structure but lacks the piperazine ring.

N,N’-Dimethylacetamide: Contains a similar acetamide group but with different substituents.

Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.

Uniqueness

What sets Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] apart is its combination of a piperazine ring with hydroxamic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research .

生物活性

Rhodotorulic acid (RA) is a diketopiperazine dihydroxamic acid recognized primarily for its role as a natural hydroxamate siderophore. This compound has garnered attention due to its significant biological activities, particularly in iron acquisition, which is crucial for microbial growth and survival. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its diketopiperazine structure, which includes two hydroxamic acid functional groups. This unique structure allows it to form stable complexes with ferric ions (Fe³⁺), facilitating iron uptake in various microorganisms. The ability of RA to scavenge iron from the environment is particularly important in iron-limited conditions, making it a vital component in microbial metabolism.

Biological Significance

-

Iron Acquisition :

- As a siderophore, this compound plays a critical role in the acquisition of iron for fungi and bacteria. It exhibits a high affinity for ferric ions, forming stable complexes that enhance iron solubility and availability in biological systems .

- The mechanism of action involves the chelation of Fe³⁺ ions, which are then transported into the microbial cell via specific transport systems.

-

Antifungal Activity :

- Recent studies have indicated that this compound and its derivatives possess antifungal properties. These compounds can inhibit the growth of various fungal pathogens, making them potential candidates for developing antifungal therapies .

- The antifungal mechanism may involve disrupting the iron metabolism of pathogenic fungi, thereby inhibiting their growth and proliferation.

- Plant Protection :

Table 1: Summary of Biological Activities of this compound

Case Study: Antifungal Properties

A study investigating the antifungal efficacy of this compound against Candida albicans demonstrated that RA significantly reduced fungal growth in vitro. The study utilized various concentrations of RA and assessed its impact on fungal cell viability using standard microbiological techniques. Results indicated that higher concentrations of RA led to a marked decrease in C. albicans viability compared to control groups .

Synthesis and Derivatives

Research into the synthesis of this compound has revealed various derivatives with enhanced biological activities. These derivatives are being studied for their potential applications in medicine and agriculture, particularly as novel therapeutic agents against resistant fungal strains and as biopesticides .

特性

CAS番号 |

18928-00-2 |

|---|---|

分子式 |

C14H24N4O6 |

分子量 |

344.36 g/mol |

IUPAC名 |

N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)/t11-,12-/m0/s1 |

InChIキー |

PUWVNTVQJFSBDH-RYUDHWBXSA-N |

SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |

異性体SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O |

正規SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |

Key on ui other cas no. |

18928-00-2 |

物理的記述 |

Solid; [Sigma-Aldrich MSDS] |

同義語 |

chromic rhodotorulic acid cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine) rhodotorulic acid rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。